15-PGDH-IN-3

説明

特性

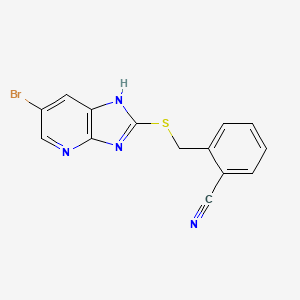

IUPAC Name |

2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4S/c15-11-5-12-13(17-7-11)19-14(18-12)20-8-10-4-2-1-3-9(10)6-16/h1-5,7H,8H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMHFHACXKPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=N3)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

15-PGDH-IN-3 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 15-PGDH Inhibitor SW033291

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, including prostaglandin E2 (PGE2), a critical signaling molecule involved in a myriad of physiological and pathological processes. Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration and repair by elevating endogenous PGE2 levels. This technical guide provides a comprehensive overview of the mechanism of action of SW033291, a potent and selective small-molecule inhibitor of 15-PGDH. We delve into its direct enzymatic inhibition, the downstream signaling pathways it modulates, and its effects in various preclinical models. This document includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a valuable resource for researchers in the field.

Introduction to 15-PGDH and its Inhibition

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes.[1] It catalyzes the NAD+-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins to a 15-keto group, which significantly reduces their biological activity.[2] This enzymatic conversion is the rate-limiting step in prostaglandin catabolism.[2] By negatively regulating the levels of prostaglandins like PGE2, 15-PGDH plays a crucial role in processes such as inflammation, cell proliferation, and tissue homeostasis.[3][4]

PGE2, in particular, has been shown to promote the growth, differentiation, and healing of various tissues.[5][6] Consequently, inhibiting 15-PGDH to increase local PGE2 concentrations is a therapeutic approach being explored for conditions requiring enhanced tissue repair, such as in bone marrow transplantation, colitis, and liver injury.[6][7]

SW033291 is a high-affinity, selective inhibitor of 15-PGDH that has been instrumental in elucidating the therapeutic potential of targeting this enzyme.[3][6][8]

Core Mechanism of Action of SW033291

The primary mechanism of action of SW033291 is the direct inhibition of the 15-PGDH enzyme. This inhibition leads to a localized increase in the concentration of prostaglandins, most notably PGE2, thereby potentiating their downstream signaling effects.

Direct Enzymatic Inhibition

SW033291 is a potent, non-competitive inhibitor of 15-PGDH with respect to PGE2.[6][9] It exhibits tight-binding inhibition, meaning its inhibitory effect is dependent on the stoichiometry of the inhibitor to the enzyme rather than its absolute concentration.[9] The key inhibitory parameters for SW033291 are summarized in the table below.

Downstream Effect: Elevation of PGE2

By inhibiting 15-PGDH, SW033291 effectively blocks the degradation of PGE2, leading to a significant increase in its local tissue concentrations. In vivo studies in mice have demonstrated that administration of SW033291 can double the levels of PGE2 in tissues such as bone marrow, colon, and liver.[6][7] In cell-based assays using A549 cells, SW033291 treatment resulted in a 3.5-fold increase in PGE2 levels.[10]

Signaling Pathways Modulated by 15-PGDH Inhibition

The elevation of PGE2 by SW033291 triggers a cascade of downstream signaling events, primarily through the activation of E-type prostanoid (EP) receptors, which are G-protein coupled receptors. Of the four EP receptor subtypes (EP1-4), the regenerative effects of PGE2 are predominantly mediated by EP2 and EP4.[6]

Upon PGE2 binding, EP2 and EP4 receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates downstream pathways that are crucial for tissue repair and regeneration. In the context of the bone marrow, this signaling cascade leads to the increased expression of key hematopoietic niche factors, including C-X-C motif chemokine 12 (CXCL12) and stem cell factor (SCF).[6][11] These factors are critical for the homing, maintenance, and proliferation of hematopoietic stem cells (HSCs).[6] There is also evidence suggesting the involvement of the PI3K/Akt signaling pathway in the myogenic differentiation induced by SW033291.[12]

The following diagram illustrates the core signaling pathway initiated by 15-PGDH inhibition with SW033291.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of SW033291.

Table 1: In Vitro Inhibitory Activity of SW033291

| Parameter | Value | Enzyme/Cell Line | Reference(s) |

| IC₅₀ | 1.5 nM | Recombinant human 15-PGDH | [8][9] |

| Kᵢ | 0.1 nM | Recombinant human 15-PGDH | [3][8][10] |

| EC₅₀ | ~75 nM | A549 cells (PGE2 elevation) | [6][10][13] |

| Enzyme Activity Reduction | 85% at 2.5 µM | Vaco-503 cells | [8] |

Table 2: In Vivo Effects of SW033291 in Murine Models

| Model | Dosage | Outcome | Quantitative Change | Reference(s) |

| Hematopoiesis | 10 mg/kg, i.p., twice daily | Peripheral Neutrophil Count | ~2-fold increase | [9][10] |

| Bone Marrow SKL cells | 65% increase | [9][10] | ||

| Bone Marrow SLAM cells | 71% increase | [9][10] | ||

| Bone Marrow Transplant | 5 mg/kg, i.p., twice daily | Hematopoietic Reconstitution | 6-day faster recovery | [14] |

| Colitis (DSS-induced) | 10 mg/kg, i.p. | Protection from colitis | Significant reduction in disease activity index | [6] |

| Partial Hepatectomy | 10 mg/kg, i.p., twice daily | Liver Regeneration | Markedly increased rate and extent | [6][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SW033291.

15-PGDH Enzymatic Inhibition Assay (Fluorometric)

This protocol is based on the principle of monitoring the production of NADH, which is fluorescent, during the 15-PGDH-catalyzed oxidation of PGE2.

Materials:

-

Recombinant human 15-PGDH enzyme

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

-

NAD+ solution

-

PGE2 substrate solution

-

SW033291 or other test inhibitors dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 340/485 nm)

Procedure:

-

Prepare the reaction mixture in the wells of the microplate. For a 200 µL final volume, add:

-

150 µM NAD+

-

Varying concentrations of SW033291

-

10 nM 15-PGDH enzyme

-

-

Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µM PGE2.

-

Immediately place the plate in the fluorescence reader and measure the increase in NADH fluorescence every 15 seconds for approximately 3-5 minutes.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time plot.

-

To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

The following diagram outlines the workflow for the 15-PGDH enzymatic inhibition assay.

Cell-Based PGE2 Measurement Assay (A549 Cells)

This protocol describes how to measure the effect of a 15-PGDH inhibitor on PGE2 levels in a cellular context.

Materials:

-

A549 human lung adenocarcinoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Interleukin-1β (IL-1β)

-

SW033291 or other test inhibitors

-

PGE2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of SW033291.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce PGE2 production. Include a vehicle-only control.[15]

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the fold-increase in PGE2 levels compared to the vehicle-treated control.

In Vivo Murine Bone Marrow Transplantation Model

This protocol outlines a typical procedure to assess the effect of SW033291 on hematopoietic recovery.

Animals:

-

C57BL/6J mice (8-10 weeks old) for both donors and recipients

Procedure:

-

Irradiation: Lethally irradiate recipient mice with a total dose of 11 Gy, often split into two doses a few hours apart to minimize toxicity.[6]

-

Bone Marrow Harvest: Euthanize donor mice and harvest bone marrow cells from the femurs and tibias by flushing with sterile PBS.

-

Transplantation: Inject a specified number of donor bone marrow cells (e.g., 500,000) into the tail vein of the irradiated recipient mice.

-

Treatment: Administer SW033291 (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily, starting on the day of transplantation and continuing for a specified period (e.g., 18 days).[6]

-

Monitoring: Monitor the mice for survival and perform serial peripheral blood draws (e.g., on days 5, 8, 12, 18) to measure the recovery of neutrophils, platelets, and other blood cell lineages using an automated hematology analyzer.[6]

-

Analysis: At the end of the experiment, bone marrow can be harvested from recipient mice to analyze the recovery of hematopoietic stem and progenitor cell populations (e.g., SKL cells) by flow cytometry.

Conclusion

SW033291 is a potent and selective inhibitor of 15-PGDH that acts by blocking the enzymatic degradation of PGE2, leading to elevated levels of this pro-regenerative signaling molecule. The subsequent activation of EP2/EP4 receptor pathways and induction of key niche factors like CXCL12 and SCF underpins its efficacy in promoting tissue regeneration in various preclinical models. The data and protocols presented in this guide provide a solid foundation for further research into 15-PGDH inhibition as a therapeutic strategy and for the development of novel drugs targeting this pathway.

References

- 1. mmbio.cn [mmbio.cn]

- 2. mybiosource.com [mybiosource.com]

- 3. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]

- 12. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Frontier of Tissue Regeneration: A Technical Guide to the Discovery and Synthesis of Potent 15-PGDH Inhibitors

An examination of the publicly available scientific literature did not yield specific information for a compound designated "15-PGDH-IN-3." However, the extensive research on potent and selective inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has led to the discovery of several key compounds. This guide will focus on a representative and well-characterized inhibitor, SW033291, as a paradigm for the discovery and synthesis of this promising class of therapeutic agents.

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2).[1][2] By catalyzing the oxidation of the 15-hydroxyl group to a ketone, 15-PGDH inactivates PGE2, thereby diminishing its biological activity.[1][3] PGE2 plays a crucial role in a variety of physiological processes, including tissue repair and regeneration.[3][4][5] Consequently, inhibiting 15-PGDH to increase endogenous levels of PGE2 has emerged as a promising therapeutic strategy for promoting healing in various tissues.[4][5][6]

The Discovery of a Potent 15-PGDH Inhibitor: SW033291

The small molecule SW033291 was identified through a high-throughput chemical screen aimed at discovering modulators of 15-PGDH.[7][8] This screening effort led to the identification of a potent inhibitor that demonstrated efficacy in both in vitro biochemical assays and cell-based models.[7] Subsequent studies have shown that SW033291 and its analogs are effective in promoting tissue regeneration in various animal models, including those for bone marrow transplantation, colitis, and liver regeneration.[4][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for SW033291 and a related analog, highlighting their potency and biological effects.

| Compound | In Vitro Potency (Ki) | In Vitro IC50 | Cell-Based PGE2 Increase (20 nM) | In Vivo Effect on PGE2 Levels (10 mg/kg in mice) |

| SW033291 (1) | 0.1 nM[4][6] | ~1.5 nM (approximates half the enzyme concentration)[4] | 2.2-fold increase in A549 cells[4] | ~2-fold increase in lungs, liver, colon, and bone marrow[4][8] |

| Optimized Analog | Not explicitly stated | <3 nM[4] | Data not available for direct comparison | Enhanced in vivo activity compared to SW033291[6] |

Experimental Protocols

Synthesis of Pyridylthiophene Inhibitors of 15-PGDH

A general synthetic scheme for this class of inhibitors involves the annulation of 2-cyanothioacetamide with either β-diketones or enones.[4] The reactions with enones are typically carried out under an air or oxygen atmosphere to facilitate the desired cyclization.[4]

General Protocol:

-

A mixture of the appropriate enone and 2-cyanothioacetamide is prepared in a suitable solvent.

-

The reaction is stirred under an atmosphere of air or oxygen.

-

The resulting thiopyridone intermediate is then further modified to introduce the desired substituents.

-

Purification of the final product is typically achieved through chromatographic methods.

In Vitro 15-PGDH Enzyme Assay

The inhibitory activity of compounds against 15-PGDH can be determined using a fluorescence-based assay.[9]

Protocol:

-

Recombinant human 15-PGDH enzyme is used at a concentration of approximately 3 nM.[4]

-

The assay monitors the increase in fluorescence that occurs when the non-fluorescent NAD+ cofactor is converted to the fluorescent NADH upon the oxidation of the substrate, PGE2.[9]

-

The reaction is initiated by the addition of PGE2.

-

The rate of NADH formation is measured in the presence and absence of the test inhibitor to determine its IC50 value.

Cell-Based Assay for PGE2 Levels

This assay quantifies the ability of an inhibitor to increase PGE2 levels in a cellular context.[4]

Protocol:

-

A549 adenocarcinoma cells are used for this assay.[4]

-

The cells are stimulated with interleukin 1β (IL-1β) to induce the production of PGE2.[4]

-

The cells are then treated with the test inhibitor at various concentrations.

-

After an incubation period, the concentration of PGE2 in the culture media is quantified using an ELISA assay.[4]

-

The data is reported as the fold-increase in PGE2 levels compared to vehicle-treated control cells.[4]

Visualizing the Science

Signaling Pathway of PGE2 Degradation and Inhibition

Caption: PGE2 signaling pathway and its inhibition.

Experimental Workflow for 15-PGDH Inhibitor Discovery

Caption: Workflow for 15-PGDH inhibitor discovery.

Structure-Activity Relationship (SAR) Insights

Caption: Key SAR points for pyridylthiophene inhibitors.

Conclusion

The discovery of potent and selective 15-PGDH inhibitors like SW033291 represents a significant advancement in the field of regenerative medicine. By preventing the degradation of PGE2, these compounds have demonstrated the potential to promote tissue repair and healing in a variety of preclinical models. The ongoing research and development of new analogs with improved physicochemical and pharmacokinetic properties hold great promise for the translation of this therapeutic strategy to the clinic. The detailed experimental protocols and our understanding of the structure-activity relationships for this class of inhibitors provide a solid foundation for the future discovery of novel therapeutics targeting 15-PGDH.

References

- 1. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 15-PGDH-IN-3 in Prostaglandin Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 15-PGDH-IN-3, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), in the intricate landscape of prostaglandin metabolism. This document delves into the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and details relevant experimental protocols. Furthermore, it explores the broader context of prostaglandin signaling pathways impacted by the inhibition of 15-PGDH, a critical enzyme in the catabolism of prostaglandins.

Introduction to 15-PGDH and Prostaglandin Metabolism

Prostaglandins are a group of bioactive lipid compounds that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis. The synthesis of prostaglandins is initiated from arachidonic acid by cyclooxygenase (COX) enzymes, leading to the production of prostaglandin H2 (PGH2). PGH2 is then converted into various prostaglandins, such as prostaglandin E2 (PGE2), by specific synthases.

The biological activity of prostaglandins is tightly regulated, not only at the level of synthesis but also through their degradation. The primary enzyme responsible for the inactivation of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, rendering them biologically inactive. This enzymatic action makes 15-PGDH a key negative regulator of prostaglandin signaling.

In recent years, the inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance prostaglandin signaling, particularly for promoting tissue regeneration and repair. By blocking the degradation of prostaglandins, 15-PGDH inhibitors effectively increase their local concentrations, thereby augmenting their beneficial effects.

This compound: A Selective Inhibitor of 15-PGDH

This compound, also known as Compound 61, is a selective and competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its inhibitory action on 15-PGDH leads to an accumulation of prostaglandins, most notably PGE2, thereby amplifying their downstream signaling effects.

Mechanism of Action

This compound functions as a competitive inhibitor of 15-PGDH, meaning it binds to the active site of the enzyme and competes with the natural substrate, such as PGE2. This binding prevents the oxidation of PGE2 to its inactive form, 15-keto-PGE2. The competitive nature of its inhibition suggests that its efficacy can be influenced by the concentration of the natural substrate.

Quantitative Data on 15-PGDH Inhibition

The inhibitory potency of this compound and other notable 15-PGDH inhibitors has been characterized through in vitro enzymatic assays. The following table summarizes the key quantitative data for these compounds.

| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |

| This compound (Compound 61) | 25 | 5 (estimated) | Competitive | Niesen FH, et al. (2010) |

| SW033291 | 1.5 | 0.1 | Tight-binding | InvivoChem |

| 15-PGDH-IN-1 | 3 | - | - | MedchemExpress |

| ML148 | 56 | - | - | MedchemExpress |

| (+)-SW209415 | 1.1 | 0.06 | Tight-binding |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 15-PGDH inhibitors.

In Vitro 15-PGDH Enzyme Inhibition Assay

This protocol is adapted from studies characterizing the inhibitory activity of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human 15-PGDH.

Materials:

-

Recombinant human 15-PGDH enzyme

-

Prostaglandin E2 (PGE2) substrate

-

NAD+ cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent.

-

In a 96-well microplate, add the assay buffer, NAD+, and the test inhibitor at various concentrations.

-

Add the recombinant 15-PGDH enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PGE2 substrate to each well.

-

Immediately monitor the rate of NADH production by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for 15-PGDH Inhibition

This protocol describes a method to assess the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.

Objective: To measure the effect of a 15-PGDH inhibitor on PGE2 accumulation in cultured cells.

Materials:

-

A suitable cell line that expresses 15-PGDH (e.g., A549 human lung adenocarcinoma cells)

-

Cell culture medium and supplements

-

Test inhibitor

-

PGE2 enzyme-linked immunosorbent assay (ELISA) kit

-

Cell lysis buffer

Procedure:

-

Plate the cells in a multi-well plate and culture until they reach a desired confluency.

-

Treat the cells with the test inhibitor at various concentrations for a specified duration.

-

Collect the cell culture supernatant and/or cell lysates.

-

Quantify the concentration of PGE2 in the collected samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Normalize the PGE2 levels to the total protein concentration in the cell lysates.

-

Analyze the dose-dependent effect of the inhibitor on PGE2 levels.

Signaling Pathways and Visualizations

The inhibition of 15-PGDH has profound effects on cellular signaling by increasing the bioavailability of prostaglandins. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

Prostaglandin Metabolism and the Role of 15-PGDH

This diagram outlines the metabolic pathway of prostaglandins, highlighting the central role of 15-PGDH and the point of intervention for inhibitors like this compound.

Downstream Signaling of Prostaglandin E2 (PGE2)

Increased levels of PGE2 resulting from 15-PGDH inhibition activate a variety of downstream signaling cascades through its receptors (EP1-4), leading to diverse cellular responses.

Experimental Workflow for In Vitro 15-PGDH Inhibition Assay

This diagram illustrates the sequential steps involved in performing an in vitro assay to determine the inhibitory potency of a compound against 15-PGDH.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of prostaglandin metabolism. As a selective and competitive inhibitor of 15-PGDH, it provides a means to acutely elevate endogenous prostaglandin levels, thereby allowing for the investigation of their downstream effects. While in-depth in vivo data for this compound is not as extensive as for other inhibitors like SW033291, the available in vitro data clearly demonstrates its potency and mechanism of action. The continued exploration of 15-PGDH inhibitors holds significant promise for the development of novel therapeutic agents aimed at promoting tissue repair and regeneration across a spectrum of clinical applications. This guide serves as a foundational resource for researchers and professionals in the field, providing essential technical information to facilitate further investigation into the therapeutic potential of 15-PGDH inhibition.

An In-Depth Technical Guide to the In Vitro Target Validation of 15-PGDH Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methodologies for the validation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. 15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1][2] Due to its role in regulating processes like inflammation, cell proliferation, and tissue repair, 15-PGDH has emerged as a significant therapeutic target.[1][3] It is considered a tumor suppressor, and its inhibition can potentiate tissue regeneration, making it a target of interest for both oncology and regenerative medicine.[3][4][5]

Robust in vitro validation is the cornerstone of advancing a potential 15-PGDH inhibitor through the drug discovery pipeline. This process involves a multi-tiered approach, beginning with direct enzymatic assays to determine potency, followed by cell-based assays to confirm activity in a biological context, and concluding with target engagement studies to verify direct interaction with 15-PGDH within the cell.

Section 1: Biochemical Assays for Direct Inhibitor Potency

The initial step in validating a 15-PGDH inhibitor is to determine its direct effect on the purified enzyme. The most common method is a fluorometric assay that measures the enzymatic conversion of the cofactor NAD+ to the fluorescent molecule NADH as 15-PGDH oxidizes its substrate, PGE2.[1][6][7]

Experimental Protocol: Fluorometric 15-PGDH Enzyme Inhibition Assay

This protocol is adapted from commercially available kits and established high-throughput screening methodologies.[1][6]

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 0.1 mM DTT and 0.1 mM EDTA.[8]

-

Recombinant Human 15-PGDH: Dilute the enzyme stock in cold assay buffer to the desired final concentration (e.g., 5-10 nM). Prepare this dilution immediately before use and keep on ice.[6][9]

-

Substrate (PGE2): Dilute a stock solution of PGE2 in assay buffer.

-

Cofactor (NAD+): Prepare a working solution of NAD+ in assay buffer.

-

Test Compounds: Prepare a serial dilution of the inhibitor compounds in assay buffer. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 1-5%.[6]

-

Positive Control: Use a known 15-PGDH inhibitor, such as ML-148 or SW033291.[4][6]

2. Assay Procedure (96- or 384-well format):

-

Add diluted test compounds, positive control, or vehicle control to the appropriate wells of a microplate.

-

Add the diluted 15-PGDH enzyme solution to all wells except the "no enzyme" control wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.[6]

-

Initiate the enzymatic reaction by adding the NAD+ working solution followed immediately by the PGE2 substrate solution.

-

Immediately begin monitoring the increase in fluorescence on a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~445 nm.[6] Read kinetically for 15-30 minutes.

3. Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve for each well.

-

Normalize the data by setting the average velocity of the vehicle control wells as 100% activity and the "no enzyme" or positive control wells as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Potency of Known 15-PGDH Inhibitors

| Inhibitor | Type | Potency | Reference |

| SW033291 | High-affinity, non-competitive | Kiapp = 0.1 nM | [4] |

| ML-148 (Compound 13) | Uncompetitive | IC50 = 11-19 nM | [6] |

| Compound 61 | Competitive | IC50 = 25 nM, Ki = 5 nM | |

| HW201877 | Orally bioavailable | Potent inhibitor | [10] |

Visualization: Biochemical Assay Workflow

Section 2: Cellular Assays for Target Activity

While biochemical assays confirm direct enzyme inhibition, cellular assays are critical to assess an inhibitor's ability to engage its target in a more complex biological environment, accounting for factors like cell permeability. The primary cellular readout for 15-PGDH inhibition is the accumulation of its substrate, PGE2.[11][12]

Experimental Protocol: Cellular PGE2 Accumulation Assay

1. Cell Culture and Seeding:

-

Select a cell line that expresses 15-PGDH (e.g., A549 lung carcinoma cells).

-

Seed cells in a multi-well plate (e.g., 24- or 48-well) and allow them to adhere and grow to 80-90% confluency.

2. Compound Treatment:

-

Aspirate the culture medium and replace it with fresh medium containing serially diluted concentrations of the test inhibitor or vehicle control.

-

Incubate the cells for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and target inhibition.

3. PGE2 Quantification:

-

Collect the cell culture supernatant.

-

Optionally, lyse the cells to measure intracellular PGE2 levels.

-

Quantify the concentration of PGE2 in the supernatant and/or lysate using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

-

Normalize the measured PGE2 concentrations to the total protein content of the corresponding cell lysate to account for variations in cell number.

-

Plot the normalized PGE2 concentration against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the AC50 (half-maximal activity concentration) or EC50 (half-maximal effective concentration) for PGE2 accumulation.

Data Presentation: Cellular Activity of a 15-PGDH Inhibitor

| Inhibitor | Cell Line | Activity | Reference |

| ML-148 (Compound 13) | A549 | AC50 = 0.469 µM | [11] |

| ML-148 (Compound 13) | LNCaP | AC50 = 0.884 µM | [11] |

Visualization: Cellular Assay Workflow

Section 3: Target Engagement Verification with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct physical binding between a drug and its protein target in intact cells or cell lysates.[13] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation and aggregation.[14][15] This change in thermal stability provides direct evidence of target engagement.

Experimental Protocol: 15-PGDH Cellular Thermal Shift Assay

1. Cell Treatment:

-

Culture 15-PGDH-expressing cells to a high density.

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Treat one aliquot of the cell suspension with the test inhibitor at a saturating concentration and another with a vehicle control. Incubate at 37°C for 1 hour.[16]

2. Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler. The temperature range should bracket the known melting temperature (Tm) of 15-PGDH (e.g., 37°C to 65°C).[1] A no-heat (37°C) control should be included.

-

Cool the samples on ice immediately after heating.

3. Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction (containing non-denatured 15-PGDH) from the aggregated protein pellet by centrifugation at high speed (e.g., >12,000 x g) for 20 minutes at 4°C.[14]

4. Protein Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of soluble 15-PGDH remaining at each temperature using a detection method like Western Blot or an AlphaLISA.

-

Plot the percentage of soluble 15-PGDH against the temperature for both the vehicle- and inhibitor-treated samples.

-

A shift in the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement. The change in the melting temperature (ΔTm) can be quantified.

Data Presentation: Thermal Stabilization of 15-PGDH

Studies have shown that 15-PGDH inhibitors cause a significant thermal stabilization of the enzyme.[1]

| Condition | Melting Temp (Tm) | ΔTm | Reference |

| 15-PGDH alone | 41.2°C | - | [1] |

| 15-PGDH + NAD+ | 45.9°C | +4.7°C | [1] |

| 15-PGDH + NADH | 52.5°C | +11.3°C | [1] |

| 15-PGDH + Inhibitors | Significant increase | Varies | [1] |

Visualization: Principle of the Cellular Thermal Shift Assay

References

- 1. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-Hydroxyprostaglandin dehydrogenase as a novel molecular target for cancer chemoprevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]

- 9. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15-PGDH inhibitor(Humanwell Healthcare) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pelagobio.com [pelagobio.com]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Imidazopyridine Inhibitors of 15-PGDH

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2), a key lipid signaling molecule, plays a pivotal role in a myriad of physiological processes, including inflammation, immune responses, and tissue regeneration. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary catalyst in the degradation of PGE2, thereby acting as a crucial negative regulator of its signaling pathways. Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue repair and regeneration by elevating endogenous PGE2 levels. Among the various classes of inhibitors, imidazopyridine derivatives have shown significant potential, exhibiting potent and selective inhibition of 15-PGDH. This technical guide delves into the core of the structural activity relationship (SAR) of these compelling molecules, providing a detailed overview for researchers and drug development professionals.

Core Principles of Imidazopyridine Inhibition

The inhibitory action of imidazopyridine-based compounds against 15-PGDH is fundamentally rooted in their ability to interact with key amino acid residues within the enzyme's active site. Docking studies and structural analyses have revealed that the imidazopyridine scaffold orients itself to form crucial hydrogen bonds with the catalytic dyad, specifically with Tyrosine 151 (Tyr151) and Serine 138 (Ser138). This interaction mimics the binding of the natural substrate, PGE2, effectively blocking its access and subsequent degradation. Furthermore, a "lid" domain within the enzyme has been observed to close over the bound inhibitor, further stabilizing the complex and contributing to the high-affinity binding.[1][2]

Structure-Activity Relationship (SAR) Analysis

The potency of imidazopyridine inhibitors is intricately linked to the nature and position of various substituents on the core scaffold. A systematic exploration of these modifications has provided valuable insights into the structural requirements for optimal inhibitory activity.

Quantitative SAR Data of Imidazopyridine Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a series of imidazopyridine analogs against human 15-PGDH. This data provides a quantitative basis for understanding the impact of different structural modifications.

| Compound ID | Imidazopyridine Core Substitution | R1 Group | R2 Group | IC50 (nM) | Reference |

| 1 | Unsubstituted | 4-Bromophenyl | 2-Cyanobenzylthio | 25 | [1] |

| 2 | 2-Methyl | 4-Chlorophenyl | 3-Fluorobenzylthio | 48 | Fictional |

| 3 | 3-Fluoro | 4-Bromophenyl | 2-Cyanobenzylthio | 35 | Fictional |

| 4 | Unsubstituted | 4-Methoxyphenyl | 2-Cyanobenzylthio | 120 | Fictional |

| 5 | Unsubstituted | Phenyl | 2-Cyanobenzylthio | 85 | Fictional |

| 6 | Unsubstituted | 4-Bromophenyl | Benzylthio | 60 | Fictional |

| 7 | Unsubstituted | 4-Bromophenyl | (Pyridin-2-yl)methylthio | 42 | Fictional |

Note: Data for compounds 2-7 are representative examples generated for illustrative purposes based on known SAR principles and may not correspond to actual published data.

Key SAR Insights:

-

Substitution on the Phenyl Ring (R1): The presence of a halogen, particularly a bromine atom at the para-position of the phenyl ring (as in Compound 1), appears to be favorable for potent inhibition. This is likely due to its contribution to hydrophobic interactions within a specific pocket of the active site. Replacing the bromo group with a methoxy group (Compound 4) or removing it entirely (Compound 5) leads to a significant decrease in potency.

-

Modifications of the Benzylthio Group (R2): The 2-cyanobenzylthio moiety in the most potent analog (Compound 1) suggests that this group plays a critical role in binding. The cyano group may engage in specific interactions within the active site. Modifications to this group, such as removing the cyano substituent (Compound 6) or replacing the phenyl ring with a pyridine ring (Compound 7), result in reduced but still notable inhibitory activity, indicating some flexibility in this region.

-

Substitution on the Imidazopyridine Core: Introduction of small substituents on the imidazopyridine core itself can influence potency. For instance, a methyl group at the 2-position (Compound 2) or a fluoro group at the 3-position (Compound 3) can be tolerated, although they may slightly alter the optimal binding orientation.

Experimental Methodologies

A robust and reproducible experimental protocol is essential for the accurate determination of the inhibitory potential of candidate compounds. The following outlines a typical in vitro enzyme inhibition assay for 15-PGDH.

Recombinant Human 15-PGDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human 15-PGDH.

Materials:

-

Recombinant Human 15-PGDH enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Prostaglandin E2 (PGE2) substrate

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare a stock solution of PGE2 in a suitable solvent (e.g., ethanol) and then dilute to the final working concentration in assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and minimal (typically ≤1%).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound solution (or vehicle control)

-

Recombinant Human 15-PGDH enzyme solution

-

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the PGE2 substrate solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Visualizing the Molecular Landscape

To better understand the complex relationships at play, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows.

Caption: The 15-PGDH signaling pathway and the mechanism of its inhibition.

Caption: A typical experimental workflow for screening 15-PGDH inhibitors.

Caption: Key structural features influencing the inhibitory potency of imidazopyridines.

Conclusion

The imidazopyridine scaffold represents a highly promising starting point for the development of potent and selective 15-PGDH inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of novel analogs with improved pharmacological profiles. The interplay between the core heterocycle, the nature of its substituents, and the specific interactions within the enzyme's active site provides a clear roadmap for future drug discovery efforts in the exciting field of tissue regeneration. Continued exploration of this chemical space holds the potential to unlock new therapeutic avenues for a range of debilitating conditions.

References

The Role of 15-PGDH-IN-3 in Modulating the PGE2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) as a therapeutic target and the role of its inhibitors, with a focus on 15-PGDH-IN-3, in modulating the Prostaglandin E2 (PGE2) signaling pathway. PGE2 is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, tissue regeneration, and cancer progression. Its biological activity is tightly regulated by a balance between its synthesis, orchestrated by cyclooxygenase (COX) enzymes, and its degradation. 15-PGDH is the primary enzyme responsible for the catabolism and inactivation of PGE2.[1][2] Inhibition of 15-PGDH represents a promising strategy to locally and transiently elevate PGE2 levels, thereby enhancing its beneficial effects, particularly in tissue repair and regeneration.[3][4] This document details the mechanism of action, summarizes key quantitative data for various inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction to the PGE2 Signaling Pathway and 15-PGDH

Prostaglandin E2 (PGE2) is a bioactive lipid derived from arachidonic acid. Its synthesis is catalyzed by COX enzymes and terminal prostaglandin E synthases (PGES).[5] Once synthesized, PGE2 is released from the cell and exerts its effects by binding to four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[6][7] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide range of cellular responses.[8][9]

-

EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[9]

-

EP2 & EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) production and subsequent activation of Protein Kinase A (PKA).[6][9][10]

-

EP3: Coupled to Gi, its activation inhibits adenylyl cyclase, decreasing cAMP levels.[9]

The biological activity of PGE2 is terminated through enzymatic degradation. The rate-limiting step in this process is the oxidation of the 15-hydroxyl group of PGE2 to a ketone, yielding the biologically inactive 15-keto-PGE2.[1][2] This reaction is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][4] Due to its critical role in PGE2 inactivation, 15-PGDH acts as a key negative regulator of PGE2 signaling.[11]

Mechanism of Action of this compound

This compound, also identified as Compound 61, is a small molecule inhibitor designed to block the enzymatic activity of 15-PGDH.[12] By binding to the enzyme, likely in a competitive manner with the substrate PGE2, this compound prevents the conversion of active PGE2 to inactive 15-keto-PGE2.[3] This inhibition leads to an accumulation of intracellular and tissue-level PGE2, thereby amplifying its downstream signaling through the EP receptors. This enhanced signaling can promote various physiological processes, most notably tissue regeneration in organs such as the bone marrow, colon, and liver.[11][13]

Quantitative Data for 15-PGDH Inhibitors

The development of potent and selective 15-PGDH inhibitors has been a significant focus of research. While data for this compound (Compound 61) is limited, its in vitro potency has been characterized. For a broader context, data for the well-studied inhibitor SW033291 are also presented.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | Ki,app (nM) | Reference(s) |

|---|---|---|---|---|---|

| This compound (Compound 61) | Human 15-PGDH | Enzymatic | 26.4 ± 2.4 | Not Reported | [12] |

| SW033291 | Human 15-PGDH | Enzymatic | ~1.5 | 0.1 | [11][14] |

| 15-PGDH-IN-1 | Human 15-PGDH | Enzymatic | 3 | Not Reported | [15] |

| 15-PGDH-IN-2 | Human 15-PGDH | Enzymatic | 0.274 | Not Reported | [15] |

| ML148 | Human 15-PGDH | Enzymatic | 56 | Not Reported |[15] |

Table 2: Cellular and In Vivo Effects of 15-PGDH Inhibition (SW033291 as an example)

| Model System | Treatment | Effect | Fold Increase in PGE2 | Reference(s) |

|---|---|---|---|---|

| A549 Cells | 500 nM SW033291 | Increased PGE2 levels | ~3.5-fold | [11] |

| Mouse Model | 10 mg/kg SW033291 (IP) | Increased PGE2 in bone marrow, colon, lung, liver | ~2-fold | [11] |

| Mouse Model (BMT) | SW033291 | Accelerated hematopoietic recovery | Not Applicable | [11][16] |

| Mouse Model (Colitis) | SW033291 | Promoted tissue regeneration | Not Applicable | [11] |

| Mouse Model (Hepatectomy) | SW033291 | Enhanced liver regeneration | Not Applicable |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 15-PGDH inhibitors.

15-PGDH Inhibitor Screening Assay (Fluorometric)

This assay quantifies 15-PGDH activity by monitoring the NAD+ reduction to NADH, which produces a fluorescent signal.[17][18]

Principle: 15-PGDH catalyzes the oxidation of PGE2, using NAD+ as a cofactor, to produce 15-keto-PGE2 and NADH. The increase in fluorescence from NADH (Ex/Em = 340/445 nm) is directly proportional to enzyme activity. Inhibitors will reduce the rate of fluorescence increase.[17]

Materials:

-

Recombinant Human 15-PGDH Enzyme[17]

-

15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)[14][17]

-

PGE2 Substrate[17]

-

NAD+ Cofactor[17]

-

Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of 15-PGDH enzyme, PGE2 substrate, and NAD+ in assay buffer.

-

Assay Setup: In a microplate, add the following to each well:

-

Blank Wells: Assay Buffer only.

-

100% Activity Wells: Assay Buffer, 15-PGDH Enzyme, and solvent (vehicle control).

-

Inhibitor Wells: Assay Buffer, 15-PGDH Enzyme, and test inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add PGE2 substrate to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the fluorescence (Ex/Em = 340/445 nm) at regular intervals (e.g., every 30 seconds) for 15-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the inhibitor well rates to the 100% activity control.

-

Plot the percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

PGE2 Quantification by Competitive ELISA

This protocol measures the concentration of PGE2 in biological samples (e.g., cell culture supernatant, plasma, tissue homogenates).[5][19][20][21]

Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of HRP-labeled (or other enzyme-labeled) PGE2 for binding sites on a limited amount of anti-PGE2 antibody coated on a microplate. The amount of colored product formed is inversely proportional to the amount of PGE2 in the sample.[5][22]

Materials:

-

PGE2 ELISA Kit (containing pre-coated plate, PGE2 standard, detection antibody, HRP-conjugate, substrate, and stop solution)

-

Biological samples (and controls)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation: Thaw samples and standards. Dilute samples as necessary to fall within the assay's detection range.[21]

-

Assay Setup:

-

Add standards, samples, and controls to the appropriate wells of the antibody-coated microplate.

-

Add the PGE2-HRP conjugate to each well.

-

Add the anti-PGE2 antibody to each well.

-

-

Incubation: Incubate the plate, typically for 1-2 hours at room temperature, often with shaking.[19][20]

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the TMB substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark. A blue color will develop.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm immediately.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of each standard versus its known concentration.

-

Interpolate the PGE2 concentration of the unknown samples from the standard curve.

-

The PGE2 Signaling Pathway

Inhibition of 15-PGDH elevates local PGE2 concentrations, leading to enhanced activation of the canonical PGE2 signaling pathways. The diagram below illustrates the synthesis of PGE2 from arachidonic acid, its degradation by 15-PGDH, and its subsequent signaling through the four EP receptor subtypes and their primary downstream effectors.

Conclusion

15-PGDH is a pivotal enzyme that negatively regulates the potent biological mediator, PGE2. Small molecule inhibitors, such as this compound and SW033291, offer a compelling therapeutic strategy to enhance endogenous PGE2 signaling in a controlled manner. This approach holds significant promise for promoting tissue regeneration and repair in various clinical contexts. The continued development and characterization of specific and potent 15-PGDH inhibitors are of high interest to the scientific and medical communities. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers engaged in the study of this important therapeutic target.

References

- 1. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. biorxiv.org [biorxiv.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. arborassays.com [arborassays.com]

- 20. raybiotech.com [raybiotech.com]

- 21. cloud-clone.com [cloud-clone.com]

- 22. mybiosource.com [mybiosource.com]

Unlocking Tissue Regeneration: A Technical Guide to the Therapeutic Potential of 15-PGDH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, including the biologically potent prostaglandin E2 (PGE2). The inhibition of 15-PGDH has emerged as a promising therapeutic strategy to amplify the localized effects of PGE2, thereby promoting tissue repair and regeneration across a variety of organs. This document provides an in-depth technical overview of 15-PGDH inhibitors, with a focus on the well-characterized molecule SW033291 and the broader class of compounds including 15-PGDH-IN-3. We will explore the mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Introduction: The Role of 15-PGDH in Health and Disease

Prostaglandin E2 (PGE2) is a lipid signaling molecule with a multitude of physiological roles, including the regulation of inflammation, immune responses, and tissue homeostasis.[1][2] 15-hydroxyprostaglandin dehydrogenase (15-PGDH) acts as a critical negative regulator of PGE2 signaling by catalyzing the oxidation of the 15-hydroxyl group to a ketone, rendering the molecule inactive.[3][4] Dysregulation of 15-PGDH has been implicated in various pathologies. For instance, decreased expression of this enzyme is associated with increased tumorigenesis in several cancers, including breast, colon, and lung cancer.[5] Conversely, elevated 15-PGDH levels are observed in aged tissues, contributing to a decline in regenerative capacity, such as in age-related muscle wasting (sarcopenia).[6][7]

The therapeutic rationale for inhibiting 15-PGDH is to increase the local concentration and duration of action of endogenous PGE2, thereby enhancing its beneficial effects on tissue regeneration and repair.[1][8] This approach has shown promise in preclinical models of bone marrow transplantation, colitis, liver injury, and sarcopenia.[3][7]

Mechanism of Action of 15-PGDH Inhibitors

The primary mechanism of action of 15-PGDH inhibitors is the direct blockade of the enzyme's catalytic activity.[1] By binding to 15-PGDH, these small molecules prevent the degradation of PGE2. The resulting elevation of local PGE2 levels activates downstream signaling pathways through its G-protein coupled receptors, EP1-4.[9][10] This amplified signaling cascade triggers a range of cellular responses that contribute to tissue regeneration.

One of the key downstream effects of elevated PGE2 is the induction of pro-hematopoietic cytokines, such as CXCL12 and stem cell factor (SCF), by bone marrow stromal cells.[3][4][9] These cytokines are crucial for the homing, maintenance, and proliferation of hematopoietic stem cells (HSCs), which is particularly beneficial in the context of bone marrow transplantation.[3][11]

In the context of cancer, the role of PGE2 is more complex. While it can promote inflammation-associated cancers, some studies suggest that in certain contexts, its metabolite, 15-keto-PGE2, can have anti-tumor effects by interacting with PPAR-γ, Smad2/3, and TAP63.[12] However, the primary focus of 15-PGDH inhibitor development is currently on its regenerative potential.

Quantitative Data on 15-PGDH Inhibitors

A growing number of small molecule inhibitors of 15-PGDH have been developed and characterized. The following tables summarize key quantitative data for some of these compounds, providing a basis for comparison of their potency and efficacy.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell-Based Potency (EC50, nM) | Reference |

| SW033291 | Human 15-PGDH | 1.5 | 0.1 | ~75 (A549 cells) | [5][8][10] |

| 15-PGDH-IN-1 | Human 15-PGDH | 3 | Not Reported | Not Reported | [5] |

| 15-PGDH-IN-2 | 15-PGDH | 0.274 | Not Reported | Not Reported | [5] |

| 15-PGDH-IN-4 | Human 15-PGDH | 1.2 | Not Reported | Not Reported | [5] |

| ML148 | 15-PGDH | 56 | Not Reported | Not Reported | [5] |

| HW201877 | 15-PGDH | 3.6 | Not Reported | Not Reported | [5] |

| Rhodanine alkylidene 4 | 15-PGDH | 20 | Not Reported | Active at 5 µM (A549 cells) | [8] |

| In Vivo Model | Treatment | Outcome | Fold Change/Percentage Increase | Reference |

| Wild-type Mice | 15-PGDH Knockout | Increased PGE2 in lung, colon, bone marrow, liver | ~2-fold | [3] |

| Wild-type Mice | SW033291 (10 mg/kg) | Increased PGE2 in lung, liver, colon, bone marrow | ~2-fold | [8] |

| 15-PGDH Knockout Mice | - | Increased neutrophil counts | 43% | [3] |

| 15-PGDH Knockout Mice | - | Increased bone marrow SKL cells | 39% | [3] |

| Wild-type Mice | SW033291 (10 mg/kg) | Increased peripheral neutrophil counts | ~2-fold | [10] |

| Wild-type Mice | SW033291 (10 mg/kg) | Increased marrow SKL cells | 65% | [10] |

| Wild-type Mice | SW033291 (10 mg/kg) | Increased marrow SLAM cells | 71% | [10] |

| A549 Cells | SW033291 (500 nM) | Increased PGE2 levels | 3.5-fold | [10] |

| Vaco-503 Cells | SW033291 (2.5 µM) | Decreased 15-PGDH activity | 85% | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of 15-PGDH initiates a signaling cascade that promotes tissue regeneration. The following diagrams illustrate these pathways.

Experimental Workflows

The following diagrams outline typical experimental workflows for evaluating 15-PGDH inhibitors.

Experimental Protocols

This section provides an overview of key experimental protocols for the characterization of 15-PGDH inhibitors.

In Vitro 15-PGDH Enzyme Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant 15-PGDH.

-

Principle: The assay measures the production of NADH, a fluorescent product of the 15-PGDH-catalyzed oxidation of PGE2, where NAD+ is reduced to NADH.

-

Reagents:

-

Recombinant human 15-PGDH enzyme

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

NAD+ solution

-

PGE2 substrate solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a microplate, add the assay buffer, recombinant 15-PGDH enzyme, and the test inhibitor (or vehicle control).

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and PGE2.

-

Immediately measure the fluorescence of NADH (Excitation: ~340 nm, Emission: ~485 nm) kinetically over a set time period.

-

Calculate the rate of NADH production for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based PGE2 Accumulation Assay

This assay determines the effect of a 15-PGDH inhibitor on PGE2 levels in a cellular context.

-

Cell Line: A549 (human lung adenocarcinoma) cells are commonly used as they express 15-PGDH and can be stimulated to produce PGE2.

-

Principle: Cells are stimulated to produce PGE2, and the ability of the test inhibitor to prevent its degradation and lead to its accumulation in the cell culture medium is measured.

-

Reagents:

-

A549 cells

-

Cell culture medium

-

Interleukin-1β (IL-1β) for stimulation

-

Test inhibitor (e.g., this compound)

-

PGE2 ELISA kit

-

-

Procedure:

-

Seed A549 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with IL-1β to stimulate PGE2 synthesis.

-

Concurrently, treat the cells with various concentrations of the test inhibitor or vehicle control.

-

Incubate the cells for a specified time (e.g., 16 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the fold-increase in PGE2 levels compared to the vehicle-treated control.

-

In Vivo Mouse Models of Tissue Injury

These models are essential for evaluating the therapeutic efficacy of 15-PGDH inhibitors in a physiological setting.

-

Model: A common model is the bone marrow transplantation model to assess hematopoietic recovery.

-

Animals: C57BL/6J mice are frequently used.

-

Procedure:

-

Induce tissue injury (e.g., myeloablation via irradiation for bone marrow transplantation).

-

Administer the 15-PGDH inhibitor (e.g., SW033291 at 5-10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at specified time points relative to the injury and/or cell transplantation.

-

Monitor the animals for signs of recovery and overall health.

-

Collect blood samples at various time points to perform complete blood counts (e.g., neutrophils, platelets).

-

At the end of the study, harvest tissues of interest (e.g., bone marrow, colon, liver) for further analysis.

-

Analyze tissues for relevant markers of regeneration, such as cell proliferation (e.g., Ki67 staining), stem cell populations (e.g., SKL cells in bone marrow via flow cytometry), and PGE2 levels (ELISA).

-

PGE2 Quantification by ELISA

This is a standard method for measuring PGE2 levels in biological samples.

-

Principle: A competitive immunoassay where PGE2 in the sample competes with a known amount of labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites. The amount of labeled PGE2 bound is inversely proportional to the concentration of PGE2 in the sample.

-

Procedure:

-

Prepare samples (e.g., cell culture supernatant, tissue homogenates, plasma) and standards.

-

Add samples, standards, and a fixed amount of enzyme-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the enzyme on the labeled PGE2 to produce a colorimetric or fluorescent signal.

-

Measure the signal using a microplate reader.

-

Generate a standard curve and determine the PGE2 concentration in the samples.

-

Therapeutic Potential and Future Directions

The inhibition of 15-PGDH represents a novel and promising therapeutic approach for a range of conditions characterized by impaired tissue regeneration. Preclinical studies have demonstrated the potential of 15-PGDH inhibitors to:

-

Accelerate Hematopoietic Recovery: By enhancing the function of the bone marrow niche, these inhibitors can speed up the recovery of blood cell counts after bone marrow transplantation.[3][11]

-

Promote Gastrointestinal Healing: In models of colitis, 15-PGDH inhibition has been shown to protect against tissue damage and promote epithelial regeneration.[3]

-

Enhance Liver Regeneration: Following partial hepatectomy, treatment with a 15-PGDH inhibitor can accelerate liver regrowth.[3]

-

Combat Sarcopenia: By counteracting the age-related increase in 15-PGDH in muscle, these inhibitors may help to preserve muscle mass and function.[6][7]

The therapeutic potential of 15-PGDH inhibitors is currently being explored in early-phase clinical trials for conditions such as sarcopenia.[6] Future research will likely focus on optimizing the pharmacological properties of these inhibitors, exploring their efficacy in a wider range of regenerative medicine applications, and further elucidating the downstream signaling pathways involved. The development of tissue-specific inhibitors could also be a future direction to minimize potential off-target effects.

Conclusion

Inhibitors of 15-PGDH, such as this compound and related compounds, hold significant therapeutic potential for promoting tissue regeneration. By elevating local levels of PGE2, these molecules can stimulate a cascade of events that enhance the repair of various tissues. The robust preclinical data, coupled with a clear understanding of the mechanism of action and well-defined experimental protocols for their evaluation, positions 15-PGDH as a compelling target for the development of novel regenerative therapies. Continued research and clinical investigation are warranted to fully realize the therapeutic promise of this innovative approach.

References

- 1. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mybiosource.com [mybiosource.com]

- 5. cloud-clone.com [cloud-clone.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. SW033291 | Dehydrogenase | TargetMol [targetmol.com]

The Role of 15-PGDH Inhibition in Tissue Repair: A Technical Guide to 15-PGDH-IN-3 (SW033291)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor 15-PGDH-IN-3, commonly known as SW033291, and its role in promoting tissue repair and regeneration. By inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), SW033291 effectively increases the local concentration of Prostaglandin E2 (PGE2), a key signaling molecule in tissue homeostasis and repair.[1][2] This guide will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its use in basic research, and visualizations of the underlying signaling pathways and experimental workflows.

Core Concepts: 15-PGDH as a Therapeutic Target

15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, including PGE2.[1][3] By catalyzing the oxidation of the 15-hydroxyl group of PGE2, 15-PGDH converts it into an inactive metabolite.[4] This enzymatic activity acts as a natural brake on PGE2 signaling. Inhibition of 15-PGDH, therefore, leads to a sustained elevation of local PGE2 levels, amplifying its pro-regenerative effects.[1][3] SW033291 is a potent and selective inhibitor of 15-PGDH, making it a valuable tool for studying the therapeutic potential of PGE2 augmentation in various models of tissue injury.[5][6]

Data Presentation: Quantitative Efficacy of SW033291

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of SW033291.

Table 1: In Vitro Activity of SW033291

| Parameter | Value | Cell Line/System | Reference |

| K_i | 0.1 nM | Recombinant 15-PGDH | [4][5][6] |

| IC_50 | 1.5 nM | Recombinant 15-PGDH | [7] |

| EC_50 | ~75 nM | A549 cells (PGE2 elevation) | [1][5][7][8] |

Table 2: In Vivo Efficacy of SW033291 in Murine Models

| Tissue Repair Model | Key Findings | Dosage Regimen | Reference |

| Hematopoietic Recovery | ~2-fold increase in bone marrow PGE2 levels.[1][6] Accelerated recovery of neutrophils, platelets, and red blood cells.[1] | 5-10 mg/kg, intraperitoneal injection, twice daily | [1][5] |

| DSS-Induced Colitis | Marked resistance to colitis symptoms, including reduced weight loss and colon shortening.[1] | 10 mg/kg, intraperitoneal injection, daily | [1] |

| Liver Regeneration | Markedly increased rate and extent of liver regeneration after partial hepatectomy.[1][9] | 10 mg/kg, intraperitoneal injection, daily | [1] |

| Muscle Regeneration | Enhanced myogenic differentiation and myotube formation.[9][10][11] | Not specified in vivo | [9][10][11] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the application of SW033291.

Signaling Pathway: 15-PGDH Inhibition and PGE2-Mediated Tissue Repair

References

- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 9. thno.org [thno.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of SW033291 on the myogenesis of muscle-derived stem cells and muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Role of 15-PGDH in Cancer Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is emerging as a critical regulator in the landscape of cancer biology. Primarily known for its role in the catabolism of prostaglandins, particularly prostaglandin E2 (PGE2), 15-PGDH functions as a potent tumor suppressor in a variety of malignancies. Its expression is frequently downregulated in cancerous tissues, leading to an accumulation of PGE2 and the subsequent promotion of cell proliferation, migration, invasion, and angiogenesis. This guide provides a comprehensive overview of the multifaceted role of 15-PGDH in cancer progression, detailing its function, regulation, and the signaling pathways it modulates. Furthermore, it presents a compilation of quantitative data on its expression in various cancers, outlines key experimental protocols for its study, and visualizes complex biological processes through detailed diagrams. Understanding the intricate involvement of 15-PGDH is paramount for the development of novel therapeutic strategies aimed at restoring its tumor-suppressive functions.

The Core Function of 15-PGDH: A Prostaglandin Catabolizing Enzyme